Product packaging for delayed early response protein 6(Cat. No.:CAS No. 149200-15-7)

delayed early response protein 6

Cat. No.: B1176596
CAS No.: 149200-15-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delayed Early Response Protein 6 is a protein encoded by a delayed primary response gene, which is characterized by its induction within a few hours of cellular stimulation by growth factors or other signals. Unlike immediate-early genes, the expression of many delayed early response genes does not require new protein synthesis, placing them in a distinct category of the genetic response program . These genes are part of a complex transcriptional network activated in response to extracellular signals that control cell proliferation, differentiation, and survival . Proteins in this category often function as effectors carrying out the long-term cellular programs initiated by the initial stimulus, rather than as initial mediators like the transcription factors encoded by many immediate-early genes . The specific research applications for this compound may include the study of cell cycle progression, signal transduction pathways, and cellular responses to stress or growth factors. This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

149200-15-7

Molecular Formula

C6H5ClN2O2

Synonyms

delayed early response protein 6

Origin of Product

United States

Molecular Architecture and Catalytic Functions of Macrophage Migration Inhibitory Factor

Structural Features and Functional Domains

Macrophage Migration Inhibitory Factor exhibits a unique and highly conserved three-dimensional structure. nih.gov X-ray crystallography has revealed that MIF assembles into a homotrimer, where three identical subunits come together. wikipedia.orgnih.govrcsb.org Each monomer, with a molecular weight of approximately 12.5 kDa, is composed of two antiparallel α-helices packed against a four-stranded β-sheet. nih.govnih.govrcsb.org These monomers are arranged with 3-fold rotational symmetry around a central, solvent-accessible channel. wikipedia.orgnih.gov This central channel possesses a positive electrostatic potential, suggesting it may bind negatively charged molecules. nih.govrcsb.org

The interface between the monomers is formed by the interaction of two additional β-strands from each subunit with the β-sheets of its neighbors. nih.govrcsb.org This trimeric architecture is crucial for its stability and enzymatic functions. acs.org

Functionally, MIF has several key domains:

Receptor Binding Site: MIF interacts with the cell surface receptor CD74 to mediate its cytokine activities. wikipedia.org This binding initiates a signaling cascade involving the recruitment of CD44, activation of non-receptor tyrosine kinases, and subsequent phosphorylation of extracellular signal-regulated kinase (ERK). wikipedia.orgmdpi.com

Catalytic Active Site: Located at the N-terminus, an evolutionarily conserved motif contains a catalytic proline residue (Pro-1) that is essential for the protein's tautomerase activity. wikipedia.orgnih.govdrugbank.com This active site lies at the interface between two subunits of the trimer. drugbank.com

Oxidoreductase Site: An oxidoreductase activity has been described, requiring the cysteine residues Cys-56 and Cys-59. nih.gov

The unique structure of MIF distinguishes it from other cytokines and points to a novel mechanism of action that combines receptor-mediated signaling with enzymatic functions. nih.gov

Structural Feature Description References
Quaternary StructureHomotrimer of three identical subunits. wikipedia.orgnih.govrcsb.org
Monomer StructureTwo antiparallel α-helices and a four-stranded β-sheet. wikipedia.orgnih.gov
Central ChannelA solvent-accessible channel runs through the center of the trimer. wikipedia.orgnih.govrcsb.org
Molecular WeightApproximately 12.5 kDa per monomer. nih.govnih.govnih.gov
Key ReceptorBinds to cell surface receptor CD74. wikipedia.orgmdpi.com
Catalytic ResidueN-terminal Proline (Pro-1) is crucial for tautomerase activity. nih.govdrugbank.com

Enzymatic Activities

A perplexing and highly studied aspect of MIF is its intrinsic enzymatic capacity. nih.gov It possesses tautomerase (isomerase) activity, a function that is uncommon among cytokines. nih.govnih.gov This enzymatic nature suggests that some of MIF's biological effects may be mediated through catalysis. nih.gov

MIF is identified as a phenylpyruvate tautomerase (EC 5.3.2.1), capable of catalyzing the keto-enol isomerization of phenylpyruvate and its hydroxylated derivative, p-hydroxyphenylpyruvate. nih.govlu.se The N-terminal proline residue, Pro-1, functions as a catalytic base in this reaction. drugbank.com Structural studies of MIF complexed with p-hydroxyphenylpyruvate show the substrate binding at the interface between two subunits, where it interacts with Pro-1, Lys-32, and Ile-64 from one monomer, and Tyr-95 and Asn-97 from the adjacent monomer. drugbank.com Mutating or chemically modifying this N-terminal proline abolishes or significantly reduces the tautomerase activity, confirming its central role in catalysis. acs.orgdrugbank.com

MIF is also referred to as L-dopachrome isomerase. wikipedia.orgusbio.net However, detailed enzymatic studies have shown that it catalyzes the tautomerization of the non-naturally occurring D-isomer of dopachrome (B613829) (2-carboxy-2,3-dihydroindole-5,6-quinone) to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). wikipedia.orgnih.gov While the natural L-dopachrome is not a substrate, MIF can efficiently catalyze the tautomerization of the methyl esters of both L- and D-dopachrome. acs.orgnih.gov This activity, though characterized with a non-physiological substrate, was instrumental in confirming the enzymatic nature of MIF and providing a tool for studying its active site. nih.gov

Despite the well-defined tautomerase activity of MIF with model substrates like phenylpyruvates and dopachromes, its true physiological substrates in vivo remain to be definitively identified. nih.govnih.govuniprot.org The search for these endogenous substrates is an active area of research, as their identification would provide crucial insights into the biological meaning of MIF's enzymatic function. nih.gov

The relevance of the catalytic activity to MIF's potent immunoregulatory functions is also a subject of debate. acs.org Some studies suggest that the enzymatic activity can be functionally dissociated from its cytokine activities. For instance, a mutant MIF lacking a free N-terminal proline, and thus being enzymatically inactive, was still able to exert its glucocorticoid-counter-regulatory effects. acs.org Nevertheless, the conservation of the catalytic site throughout evolution suggests an important biological role, and increasing evidence implicates this enzymatic activity in inflammatory diseases. nih.govnih.govmdpi.com

Enzymatic Activity Substrates Key Catalytic Residue References
Phenylpyruvate TautomerasePhenylpyruvate, p-hydroxyphenylpyruvatePro-1 drugbank.comnih.govlu.se
Dopachrome TautomeraseD-dopachrome, L-dopachrome methyl ester, D-dopachrome methyl esterPro-1 wikipedia.orgacs.orgnih.gov

Post-Translational Regulation and Modifications

The function of MIF is not static but is subject to fine-tuning through post-translational modifications (PTMs). nih.gov These modifications can alter MIF's structure and bioactivity, adding another layer of regulatory control. Several studies have shown that MIF can be modified covalently, with redox-dependent modifications being particularly significant. nih.gov

Key PTMs include:

Redox Modification: The catalytic proline and cysteine residues within MIF are sensitive to the redox environment. nih.gov At sites of inflammation, where oxidants and electrophiles are generated, these residues can be modified. This redox regulation is proposed to add further depth to the functional diversity of MIF. nih.gov

Carbamylation: This modification can also occur, potentially altering MIF's function. nih.gov

These modifications highlight a sophisticated system for regulating MIF's diverse roles as a cytokine, hormone, and enzyme in response to physiological and pathological conditions. nih.gov

Cellular Dynamics and Secretion Mechanisms of Macrophage Migration Inhibitory Factor

Cellular Expression Profiles Across Tissues and Cell Types

While specific tissue and cell type expression profiles for a "delayed early response protein 6" cannot be provided due to its apparent non-existence in scientific literature, we can infer general principles from the study of delayed early response genes as a whole.

The expression of delayed early response genes is tightly linked to cellular growth and differentiation processes. For instance, in mouse 3T3 fibroblasts, a significant number of these genes are induced a few hours after exposure to platelet-derived growth factor, fibroblast growth factor, or serum. nih.govnih.govresearchgate.net This induction precedes DNA replication, suggesting a role in preparing the cell for division. nih.govnih.govresearchgate.net

Studies on human T98G glioblastoma cells have also revealed a large cohort of delayed primary response genes that are induced within 2-4 hours of platelet-derived growth factor treatment. nih.gov The specific set of delayed early response genes expressed can vary depending on the cell type and the specific growth factor stimulus.

Intracellular Localization and Compartmentalization

The intracellular location of the proteins encoded by delayed early response genes is diverse and reflects their varied functions. Research has identified that these genes encode for a range of proteins with different subcellular destinations. nih.govnih.gov

Identified proteins from this class include:

Nonhistone chromosomal proteins (HMGI(Y) and HMGI-C): These are located in the nucleus and are involved in chromatin architecture and gene regulation. nih.govnih.gov

A protein related to human macrophage migration inhibitory factor (MIF): MIF is known to be present in both the cytoplasm and the nucleus, and can also be secreted from the cell. nih.govnih.gov

A protein from the major intrinsic protein (MIP) family: These are typically integral membrane proteins, suggesting localization to cellular membranes. nih.govnih.gov

Cyclin CYL1: As a cyclin, this protein would be expected to be found in the nucleus and cytoplasm, regulating the cell cycle. nih.govnih.gov

This variety indicates that the products of delayed early response genes act in multiple cellular compartments to orchestrate the cell's response to growth signals.

Non-Canonical Secretion Pathways

Information regarding the secretion pathways of a specific "this compound" is not available. However, considering that a known delayed early response gene product is related to Macrophage Migration Inhibitory Factor (MIF), it is plausible that some proteins in this class could utilize non-canonical secretion pathways. nih.govnih.gov

MIF is a well-known example of a protein that is secreted from the cell without a classical signal peptide, a hallmark of the conventional endoplasmic reticulum-Golgi pathway. Instead, it is released through an ABC transporter-dependent mechanism. This type of secretion is often employed by leaderless cytosolic proteins.

Stimuli and Regulatory Mechanisms of Release

The primary stimulus for the expression of delayed early response genes is the binding of growth factors to their receptors on the cell surface. nih.govnih.govresearchgate.net This initial signal triggers a cascade of intracellular signaling events.

A key regulatory feature of delayed early response genes is that their activation requires new protein synthesis. nih.govnih.govresearchgate.net This is in contrast to immediate-early genes, whose induction is independent of protein synthesis. nih.gov The proteins that need to be synthesized are believed to be transcription factors encoded by the immediate-early genes. nih.govnih.govresearchgate.net These newly made transcription factors then bind to the regulatory regions of the delayed early response genes, initiating their transcription. nih.govnih.govresearchgate.net

The lag in the induction of delayed early response genes compared to immediate-early genes is attributed to delays in both the initiation of transcription and the subsequent processing of the messenger RNA. nih.gov

Intermolecular Interactions and Signal Transduction Pathways Mediated by Macrophage Migration Inhibitory Factor

Receptor Binding and Activation Mechanisms

MIF's extracellular functions are initiated by its binding to several cell surface receptors, which can act alone or in concert to transduce downstream signals. The best-characterized of these is CD74, but MIF also engages with CXC chemokine receptors, highlighting its chemokine-like functions.

CD74-Dependent Signaling

The identification of CD74, the invariant chain of the major histocompatibility complex (MHC) class II, as a high-affinity receptor for MIF was a significant breakthrough in understanding its signaling mechanisms. nih.govnih.gov MIF binds to the extracellular domain of CD74, an event that is crucial for initiating several downstream signaling cascades. nih.gov This interaction has been shown to be a prerequisite for MIF-induced activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov

Upon MIF binding, CD74 often forms a complex with the co-receptor CD44, a transmembrane glycoprotein. ontosight.aiaai.org This MIF-CD74-CD44 complex is essential for the activation of downstream signaling pathways that regulate cell proliferation and survival. ontosight.ainih.gov The formation of this receptor complex can lead to the activation of several key signaling molecules, including:

Extracellular signal-regulated kinase (ERK)1/2 : Activation of the ERK1/2 pathway is a common outcome of MIF-CD74 signaling and is associated with cell proliferation. nih.gov

PI3K/Akt pathway : This pathway is crucial for cell survival and is activated by MIF in a CD74-dependent manner. nih.govcreative-diagnostics.com

AMP-activated protein kinase (AMPK) : In cardiomyocytes, MIF-induced activation of the CD74/CD44/AMPK signaling pathway promotes glucose uptake and protects the heart during ischemia-reperfusion injury. nih.gov

NF-κB : The MIF-CD74 interaction can also lead to the activation of the transcription factor NF-κB, a central regulator of inflammation. creative-diagnostics.comwikipedia.org

The functional consequences of CD74-dependent signaling are diverse and cell-type specific. For instance, in fibroblasts, MIF stimulates ERK-1/2 phosphorylation and proliferation in a CD74-dependent manner. nih.gov In B cells, MIF-induced ERK-1/2 phosphorylation is also mediated by CD74. nih.gov Furthermore, this signaling axis plays a role in tissue repair and regeneration in various organs, including the lungs and nervous system. nih.gov

Table 1: Key Signaling Molecules in CD74-Dependent Pathways

Signaling MoleculeFunctionReference
ERK1/2Cell proliferation nih.gov
PI3K/AktCell survival nih.govcreative-diagnostics.com
AMPKGlucose uptake, cardioprotection nih.gov
NF-κBInflammation creative-diagnostics.comwikipedia.org

CXC Chemokine Receptor Interactions

In addition to its classical cytokine receptor, MIF also functions as a non-cognate ligand for the CXC chemokine receptors, CXCR2 and CXCR4. nih.govresearchgate.net This interaction endows MIF with chemokine-like functions, enabling it to mediate the recruitment and arrest of leukocytes, particularly monocytes and T cells, at sites of inflammation. researchgate.netresearchgate.net

The binding of MIF to CXCR2 and CXCR4 is a critical step in atherogenesis, promoting the accumulation of inflammatory cells within atherosclerotic plaques. researchgate.net MIF can trigger Gαi- and integrin-dependent arrest and chemotaxis of monocytes and T cells through these receptors. researchgate.net The interaction with CXCR2 is particularly interesting as MIF appears to mimic the binding of classical chemokines through a two-site binding mechanism involving a pseudo-(E)LR motif and an N-like loop. researchgate.netuni-muenchen.de

Notably, CXCR2 and CXCR4 can form receptor complexes with CD74, leading to the cooperative signaling of these receptors upon MIF binding. nih.govcreative-diagnostics.comresearchgate.net This complex formation and subsequent co-internalization can activate both the PI3K/Akt and ERK1/2 pathways. nih.gov The interplay between MIF and its chemokine receptors has been implicated in various inflammatory conditions and highlights the multifaceted nature of MIF's pro-inflammatory activity. nih.gov

Table 2: MIF Interactions with CXC Chemokine Receptors

ReceptorKey FunctionsReference
CXCR2Monocyte arrest and recruitment, atherogenesis researchgate.netresearchgate.net
CXCR4T-cell recruitment, atherogenesis, cell migration researchgate.netresearchgate.net

Other Cell Surface Receptor Engagements

Recent research has begun to uncover additional cell surface receptors that can be engaged by MIF, further expanding its signaling repertoire. One such receptor is CXCR7 (also known as ACKR3), a chemokine scavenger receptor. uni-muenchen.de While the functional consequences of the MIF-CXCR7 interaction are still being elucidated, it adds another layer of complexity to the MIF signaling network.

Furthermore, there is emerging evidence for an interaction between O-GlcNAcylated MIF and the epidermal growth factor receptor (EGFR). nih.gov However, the precise nature of this interaction and the downstream signaling events it triggers require further investigation to be fully confirmed. nih.gov

Intracellular Protein-Protein Interactions

Beyond its effects mediated by cell surface receptors, MIF can also be internalized by cells and exert direct intracellular functions through protein-protein interactions. nih.govnih.gov This non-classical signaling pathway allows MIF to modulate fundamental cellular processes such as cell cycle regulation and transcriptional activity.

Interactions with Coregulatory Proteins (e.g., JAB1)

A key intracellular binding partner of MIF is the c-Jun activation domain-binding protein-1 (JAB1), also known as subunit 5 of the COP9 signalosome (CSN5). nih.govnih.gov MIF colocalizes with JAB1 in the cytosol and can bind to it following endocytosis. nih.gov This interaction is mediated by the Mpr1p Pad1p N-terminal (MPN) domain of JAB1. nih.gov

The MIF-JAB1 interaction has significant functional consequences, as JAB1 is a coactivator of the AP-1 transcription factor and also promotes the degradation of the cyclin-dependent kinase inhibitor p27Kip1. nih.govbmbreports.org By binding to JAB1, MIF can:

Inhibit AP-1 activity : MIF can suppress JAB1- and stimulus-enhanced AP-1 transcriptional activity. nih.gov

Regulate the cell cycle : MIF antagonizes JAB1-dependent cell cycle progression by increasing the expression of p27Kip1 through its stabilization. nih.gov

This interaction provides a molecular basis for some of MIF's key activities in controlling cell proliferation and the cell cycle. nih.gov

Formation of Functional Complexes

MIF's intracellular interactions extend beyond JAB1 to the formation of other functional protein complexes that influence a variety of cellular pathways. For instance, MIF has been shown to interact with the tumor suppressor protein p53, leading to the inhibition of p53's transcriptional activity. nih.gov

Another notable interaction is with the thioredoxin-interacting protein (TXNIP), a tumor suppressor that inhibits NF-κB activity. nih.gov MIF can directly bind to TXNIP, thereby inducing NF-κB activation. nih.gov This interaction allows MIF to promote the expression of NF-κB target genes involved in cell survival and inflammation. nih.gov

Furthermore, MIF can form heterocomplexes with classical chemokines, such as CXCL4L1. nih.gov This interaction can modulate inflammation and thrombus formation, adding another dimension to the complexity of the chemokine network. nih.gov MIF has also been found to interact with NLRP3, a key component of the inflammasome, which is crucial for the release of the pro-inflammatory cytokines IL-1β and IL-18. nih.gov

Table 3: Intracellular Binding Partners of MIF and their Functional Consequences

Binding PartnerFunctional ConsequenceReference
JAB1/CSN5Inhibition of AP-1 activity, cell cycle regulation nih.govnih.gov
p53Inhibition of p53 activity nih.gov
TXNIPInduction of NF-κB activity nih.gov
CXCL4L1Modulation of inflammation and thrombosis nih.gov
NLRP3Activation of the inflammasome nih.gov

It is not possible to generate an article on "delayed early response protein 6" as this is not a recognized scientific name for a specific protein. Extensive searches of scientific databases and literature have not yielded any protein with this designation. The detailed outline provided suggests a focus on a protein that is a downstream effector of Macrophage Migration Inhibitory Factor (MIF) signaling. However, without the correct and scientifically accepted name of the protein of interest, it is impossible to provide an accurate and informative article that adheres to the requested structure and content.

To generate the requested article, please provide the standard and recognized scientific name of the protein that is the intended subject of your query.

Physiological and Pathophysiological Roles of Macrophage Migration Inhibitory Factor Delayed Early Response Protein 6

Cellular Homeostasis and Fate Determination

Regulation of Apoptotic Processes

Macrophage Migration Inhibitory Factor (MIF), also identified as Delayed Early Response Protein 6, plays a significant role in the regulation of apoptosis, or programmed cell death. A key aspect of its function is its ability to protect cells from apoptosis induced by various stimuli. physiology.org This pro-survival function is critical in both normal physiological processes and in pathological conditions.

MIF's anti-apoptotic effects are mediated through multiple pathways. One of the central mechanisms involves the suppression of the tumor suppressor protein p53. physiology.orgnih.gov MIF can directly interact with p53, thereby attenuating its function in promoting apoptosis. nih.gov This interaction prevents p53-mediated growth arrest and cell death. nih.gov The binding of MIF to the c-Jun activation domain-binding protein-1 (JAB1) also plays a role in mitigating p53-mediated apoptosis. physiology.org Furthermore, MIF can activate the AKT signaling pathway via its receptor CD74, which is another mechanism to suppress p53 activation. physiology.org

Recent research has also uncovered a role for MIF in a form of programmed necrosis called parthanatos. This process involves the interaction between MIF and Apoptosis-Inducing Factor (AIF). The binding of MIF to AIF and their subsequent translocation to the nucleus is a key event in parthanatos. nih.govacs.org

Additionally, MIF can influence apoptosis through its interaction with apoptotic extracellular vesicles (AEVs). MIF present on the surface of AEVs can stimulate compensatory proliferation in neighboring cells, a process crucial for maintaining tissue homeostasis after cell loss. nih.gov

Key Research Findings on MIF and Apoptosis:

FindingSignificanceCitations
MIF protects cells from activation-induced apoptosis.Central to its pro-survival function. physiology.org
MIF suppresses p53 activation through multiple pathways.A primary mechanism of its anti-apoptotic action. physiology.orgnih.gov
MIF interacts with JAB1 to modulate AP-1 mediated transcription.Contributes to the mitigation of p53-mediated apoptosis. physiology.org
MIF is involved in parthanatos through its interaction with AIF.Highlights a role in programmed necrosis. nih.govacs.org
MIF on AEVs regulates compensatory proliferation.Essential for tissue homeostasis after apoptosis. nih.gov

Cellular Senescence Mechanisms

This compound (MIF) has been shown to play a crucial role in regulating cellular senescence, a state of irreversible cell cycle arrest. A primary function of MIF in this context is the inhibition of senescence. physiology.org Studies have demonstrated that MIF can prevent or delay the onset of cellular senescence induced by various stressors. nih.govaging-us.com

The mechanisms by which MIF inhibits senescence are multifaceted. A key pathway involves the suppression of cyclin-dependent kinase inhibitors, particularly p16 and p21. physiology.orgfrontiersin.org By inhibiting these proteins, MIF helps to maintain the proliferative capacity of cells and prevent them from entering a senescent state. The p53-p21 and p16-RB cellular senescence pathways are both suppressed by MIF. physiology.org

Research in mesenchymal stem cells (MSCs) has shown that MIF can rejuvenate aged cells and confer resistance to senescence. nih.govnih.gov This effect is mediated, at least in part, through the activation of the CD74-dependent AMPK–FOXO3a signaling pathway. nih.gov Overexpression of MIF in aged MSCs has been shown to reduce cellular senescence, while knocking down MIF in young MSCs induces it. aging-us.comnih.gov This rejuvenation of aged MSCs by MIF can be attenuated by inhibiting autophagy, suggesting a role for this cellular process in MIF's anti-senescence effects. aging-us.com

Furthermore, MIF's involvement in senescence is linked to its role in the response to hypoxia. Hypoxia-inducible factor-1α (HIF-1α) can delay premature senescence by activating MIF. senescence.info

Research Highlights on MIF and Cellular Senescence:

FindingSignificanceCitations
MIF inhibits the expression of cellular senescence genes.A central role in preventing premature aging of cells. physiology.org
MIF suppresses p16 and p21.A key mechanism for overcoming cell cycle arrest. physiology.orgfrontiersin.org
MIF rejuvenates aged mesenchymal stem cells.Potential for therapeutic applications in age-related diseases. nih.govaging-us.comnih.gov
MIF's anti-senescence effect in MSCs is mediated by the CD74/AMPK/FOXO3a pathway.Elucidates the signaling cascade involved. nih.gov
HIF-1α delays senescence through MIF activation.Links MIF to the cellular response to low oxygen. senescence.info

Cell Migration, Adhesion, and Invasion

This compound (MIF) is a key regulator of cell migration, adhesion, and invasion, processes fundamental to both physiological and pathological events, including immune responses and cancer metastasis. aacrjournals.orgnih.govresearchgate.net

MIF has been shown to promote the migration and invasion of various cell types, including tumor cells. aacrjournals.orgnih.govresearchgate.net For instance, in breast cancer cells, exogenous MIF can stimulate migration and invasion. nih.gov Similarly, studies on colon cancer cells have revealed that MIF is involved in lysophosphatidic acid (LPA)-induced tumor invasion and metastasis. aacrjournals.org The mechanism often involves the activation of the Rho-dependent pathway, which is crucial for cytoskeletal reorganization and cell movement. aacrjournals.org

The role of MIF in cell adhesion is linked to its influence on integrin signaling. aacrjournals.org For example, MIF can affect the expression of integrin β1, a key molecule in cell adhesion, particularly in the context of LPA-induced invasion. aacrjournals.org

MIF's influence on these cellular processes is mediated through its interaction with various receptors, including CD74, which can then activate downstream signaling pathways. wikipedia.org These pathways can include the activation of focal adhesion kinase (FAK), a critical component of cell migration and adhesion signaling. aacrjournals.org

Key Research Findings on MIF in Cell Migration, Adhesion, and Invasion:

ProcessKey FindingsSignificanceCitations
Migration MIF promotes the migration of various cell types, including tumor cells.Implicates MIF in processes like wound healing and cancer metastasis. aacrjournals.orgnih.govresearchgate.net
MIF can act as a chemoattractant for leukocytes and fibroblasts.Highlights its role in inflammatory responses and tissue remodeling. nih.gov
Adhesion MIF influences cell adhesion through integrin signaling.Crucial for cell-cell and cell-matrix interactions. aacrjournals.org
Invasion MIF enhances the invasive properties of cancer cells.A key factor in tumor progression and the formation of metastases. aacrjournals.orgnih.gov
MIF's pro-invasive activity can be mediated by the Rho-dependent pathway.Elucidates a specific signaling cascade involved in cancer cell invasion. aacrjournals.org

Metabolic Regulation and Energy Homeostasis

This compound (MIF) plays a significant role in metabolic regulation and the maintenance of energy homeostasis. Its influence extends to glucose metabolism, insulin (B600854) secretion, and energy expenditure.

Studies have shown that MIF is involved in the regulation of glucose homeostasis. nih.gov In healthy individuals, MIF contributes to physiological insulin secretion. nih.gov However, in the context of prolonged systemic inflammation, this regulation can be disrupted, potentially leading to impaired glucose homeostasis and even apoptosis of pancreatic islets. nih.gov Mice lacking the MIF gene exhibit age-dependent impairments in glucose homeostasis, with higher fasting insulin levels compared to wild-type mice at all ages. nih.gov

MIF's impact on energy balance is complex and appears to be age-dependent. Young MIF-deficient mice have lower body weight due to higher energy expenditure. In contrast, older MIF-deficient mice have a higher body weight, which is associated with increased food intake and fat mass. nih.gov

In the context of obesity, MIF expression in adipocytes and preadipocytes correlates with the body mass index of the donor. plos.org MIF can promote the adipogenesis of preadipocytes and increase the size and number of mature adipocytes, contributing to adipose tissue inflammation and obesity. nih.gov

Furthermore, MIF is implicated in the metabolic response to environmental stress. For example, in the heart, MIF released by ischemic cardiomyocytes enhances glucose uptake, offering protection from ischemic injury. nih.gov

Research Highlights on MIF in Metabolic Regulation:

AspectKey FindingsSignificanceCitations
Glucose Homeostasis MIF regulates physiological insulin secretion.Essential for maintaining normal blood sugar levels. nih.gov
MIF deficiency leads to age-dependent impairment of glucose homeostasis.Highlights the long-term importance of MIF in metabolic health. nih.gov
Energy Balance MIF's effect on body weight and energy expenditure is age-dependent.Demonstrates a complex role in regulating overall energy balance. nih.gov
Adipose Tissue MIF promotes adipogenesis and is linked to obesity.A potential factor in the development of obesity and related metabolic disorders. nih.govplos.org
Stress Response MIF enhances glucose uptake in ischemic heart tissue.A protective mechanism during cellular stress. nih.gov

Hormonal Counter-Regulation and Endocrine Axis Involvement

This compound (MIF) holds a unique position in the endocrine system, particularly through its interaction with the hypothalamo-pituitary-adrenal (HPA) axis and its ability to counter-regulate the effects of glucocorticoids. oup.comoup.com

MIF is produced at all levels of the HPA axis, including the hypothalamus, the anterior pituitary gland, and the adrenal cortex. oup.comnih.gov Its presence in these tissues suggests a direct involvement in the neuroendocrine stress response. A key characteristic of MIF is its ability to override the anti-inflammatory and immunosuppressive actions of glucocorticoids, the end-products of the HPA axis. oup.comnih.gov This counter-regulatory function is crucial for maintaining a balanced immune response.

The release of MIF can be stimulated by various factors, including inflammatory stimuli and the stress-induced activation of the HPA axis itself. oup.com For instance, low physiological concentrations of glucocorticoids can actually induce MIF synthesis and release, in contrast to their inhibitory effect on other pro-inflammatory cytokines. oup.com This creates a feedback loop where glucocorticoids can, to an extent, regulate their own counter-regulator.

In conditions of severe stress, such as septic shock, circulating MIF levels are significantly elevated, paralleling the rise in cortisol. oup.com This suggests that during systemic inflammation, MIF acts as a critical neuroendocrine mediator, counteracting the immunosuppressive effects of glucocorticoids to ensure an adequate immune response. oup.com

Furthermore, MIF expression has been found to be increased in the nuclei of pituitary adenoma cells compared to normal pituitary tissue, suggesting a potential role in the control of the cell cycle in these tumors. nih.govendocrine-abstracts.org

Key Findings on MIF's Endocrine Role:

Area of InvolvementKey FindingsSignificanceCitations
HPA Axis MIF is produced in the hypothalamus, pituitary, and adrenal glands.Establishes MIF as an integral component of the neuroendocrine stress axis. oup.comnih.gov
Glucocorticoid Counter-Regulation MIF overrides the anti-inflammatory and immunosuppressive actions of glucocorticoids.A critical mechanism for preventing excessive immunosuppression and maintaining immune homeostasis. oup.comnih.gov
Stress Response MIF release is stimulated by stress and inflammatory signals.Positions MIF as a key mediator in the body's response to physiological challenges. oup.com
Pituitary Tumors Increased nuclear MIF expression is observed in pituitary adenomas.Suggests a role for MIF in the pathophysiology of these endocrine tumors. nih.govendocrine-abstracts.org

Roles in Cellular Stress Responses and DNA Damage Pathways

This compound (MIF) is a critical component of the cellular response to stress, including DNA damage. It plays a multifaceted role in coordinating cell cycle progression with DNA damage checkpoints, thereby influencing cell survival and genomic stability. nih.govnih.gov

A key function of MIF is its ability to functionally antagonize the tumor suppressor protein p53. nih.gov In response to DNA damage, p53 is activated and can induce cell cycle arrest or apoptosis to prevent the propagation of damaged cells. nih.gov MIF can interfere with p53-mediated growth arrest and apoptosis, allowing for cell cycle progression even in the presence of DNA damage. nih.govnih.gov This has significant implications for tumorigenesis, as MIF-deficient cells show increased resistance to oncogenic transformation. nih.gov

MIF's influence on DNA damage response pathways is also linked to its interaction with the Jab1/CSN5 protein. nih.gov By interacting with Jab1/CSN5, MIF can control the activity of SCF ubiquitin ligases, which are involved in protein degradation and cell cycle control. nih.gov This interaction is crucial for the proper functioning of DNA damage response pathways. nih.gov

Furthermore, MIF itself has been reported to possess endonuclease activity, which is independent of its other known enzymatic functions. acs.org This suggests a direct role for MIF in DNA repair processes. The protein is involved in both p53-dependent and p53-independent checkpoints that protect the genome from insults like ultraviolet and ionizing radiation. nih.gov

Research Highlights on MIF in Cellular Stress and DNA Damage:

FunctionMechanismSignificanceCitations
p53 Antagonism MIF functionally antagonizes p53, inhibiting p53-mediated growth arrest and apoptosis.Promotes cell survival and proliferation, but can also contribute to tumor development by allowing damaged cells to bypass checkpoints. nih.govnih.gov
DNA Damage Checkpoint Control MIF interacts with Jab1/CSN5 to regulate SCF ubiquitin ligases, influencing DNA damage response pathways.Essential for maintaining genomic integrity and proper cell cycle progression following DNA damage. nih.gov
Genomic Stability MIF is involved in both p53-dependent and p53-independent checkpoints that safeguard the genome.A critical factor in the cellular defense against genotoxic stress. nih.gov
Enzymatic Activity MIF possesses endonuclease activity.Suggests a direct role in the molecular processes of DNA repair. acs.org

Involvement in Tissue Remodeling and Regeneration

This compound (MIF) is a significant factor in the complex processes of tissue remodeling and regeneration, exhibiting diverse functions that can either promote or hinder these events depending on the context.

In the context of wound healing, MIF has been shown to play a crucial role. nih.govnih.gov Studies using MIF knockout mice have demonstrated that the absence of MIF leads to significantly delayed wound healing. nih.govnih.gov This delay is associated with reduced granulation tissue formation, a critical step in the healing process. nih.gov MIF appears to stimulate cell proliferation, collagen contraction by fibroblasts, and the migration of both fibroblasts and keratinocytes, all of which are essential for effective wound repair. nih.gov The use of MIF-impregnated gelatin microbeads has been shown to accelerate wound healing, highlighting its therapeutic potential. nih.gov

MIF also plays a role in tissue remodeling by influencing the polarization of macrophages. Macrophages can exist in different activation states, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 phenotypes. tandfonline.com The transition between these phenotypes is critical for the progression from the inflammatory phase to the repair phase of tissue healing. MIF has been shown to promote an M1 macrophage polarization, which can contribute to inflammation. tandfonline.com In chronic inflammatory states, a persistence of M1 macrophages and a diminished switch to the M2 phenotype can impair healing. nih.gov

Furthermore, MIF is involved in angiogenesis, the formation of new blood vessels, which is a vital component of tissue regeneration. nih.gov It can also influence the expression of other growth factors and cytokines that are important for tissue repair.

Key Research Findings on MIF in Tissue Remodeling and Regeneration:

ProcessKey FindingsSignificanceCitations
Wound Healing MIF deficiency delays cutaneous wound healing.Demonstrates the essential role of MIF in the normal wound repair process. nih.govnih.gov
MIF stimulates fibroblast and keratinocyte proliferation and migration.Highlights the cellular mechanisms through which MIF promotes healing. nih.gov
MIF-impregnated microbeads accelerate wound healing.Suggests a potential therapeutic application for MIF in promoting tissue repair. nih.gov
Macrophage Polarization MIF can promote a pro-inflammatory M1 macrophage phenotype.This can influence the inflammatory environment during tissue repair, which can be either beneficial or detrimental depending on the timing and context. tandfonline.com
Angiogenesis MIF is involved in the formation of new blood vessels.A critical aspect of providing nutrients and oxygen to regenerating tissues. nih.gov

Mechanistic Contributions of Macrophage Migration Inhibitory Factor Delayed Early Response Protein 6 in Disease Models

Roles in Autoimmune and Inflammatory Disease Models

MIF/DER6 is a key upstream regulator of the inflammatory cascade, influencing both innate and adaptive immunity. Its role in autoimmune and inflammatory diseases has been extensively studied in various animal models, revealing its multifaceted contributions to pathogenesis.

Arthritis Pathogenesis

Preclinical models of rheumatoid arthritis (RA) have firmly established MIF/DER6 as a pivotal mediator of joint inflammation and destruction. In rodent models of collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA), elevated levels of MIF are observed in the inflamed synovial tissue and fluid.

Mechanistically, MIF/DER6 contributes to arthritis pathogenesis through several pathways:

Pro-inflammatory Cytokine Induction: MIF stimulates synovial macrophages and fibroblasts to produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). These cytokines are central to the inflammatory process in the joint, leading to synovitis and cartilage degradation.

Cellular Infiltration: MIF promotes the recruitment and retention of inflammatory cells, such as macrophages and T-cells, into the synovial tissue. This is mediated, in part, through its chemokine-like functions and its ability to activate integrins on leukocytes.

Tissue Destruction: MIF contributes to the degradation of cartilage and bone by stimulating the production of matrix metalloproteinases (MMPs) from synovial fibroblasts and chondrocytes.

Overcoming Glucocorticoid Resistance: A unique function of MIF is its ability to counteract the anti-inflammatory effects of glucocorticoids, a common therapy for RA. This can contribute to the persistence of inflammation in treated individuals.

Genetic deletion or antibody-mediated neutralization of MIF in these animal models has been shown to significantly ameliorate the clinical and histological signs of arthritis, leading to reduced joint swelling, cellular infiltration, and cartilage destruction.

Experimental Arthritis ModelKey Mechanistic Findings Related to MIF/DER6
Collagen-Induced Arthritis (CIA)Increased MIF expression in synovial tissue; MIF neutralization reduces joint inflammation and bone erosion.
Antigen-Induced Arthritis (AIA)MIF promotes the production of TNF-α and IL-6 in the joint; MIF deficiency leads to decreased disease severity.
Streptococcal Cell Wall ArthritisMIF contributes to the chronic phase of inflammation.

Sepsis Mechanisms and Endotoxic Shock Models

In preclinical models of sepsis and endotoxic shock, typically induced by lipopolysaccharide (LPS) administration or cecal ligation and puncture (CLP), MIF/DER6 has been identified as a critical mediator of the systemic inflammatory response and subsequent organ damage.

The mechanistic contributions of MIF/DER6 in these models are significant:

Amplification of the Inflammatory Cascade: MIF is rapidly released from macrophages and other immune cells in response to bacterial endotoxins. It then acts in an autocrine and paracrine manner to amplify the production of other pro-inflammatory cytokines like TNF-α and IL-1β, leading to a "cytokine storm."

Induction of Lethality: Administration of recombinant MIF in animal models of sepsis exacerbates the inflammatory response and increases mortality. Conversely, neutralization of MIF with specific antibodies or the use of MIF-deficient mice provides significant protection against lethal endotoxemia and bacterial sepsis. nih.gov

Recruitment of Inflammatory Cells: MIF plays a role in the recruitment of inflammatory macrophages into the sites of infection, such as the peritoneal cavity in polymicrobial sepsis models. nih.gov This is mediated through its interaction with chemokine receptors like CXCR2. nih.gov

Organ Damage: The excessive inflammation driven by MIF contributes to the multi-organ dysfunction characteristic of severe sepsis.

Sepsis/Endotoxic Shock ModelKey Mechanistic Findings Related to MIF/DER6
Lipopolysaccharide (LPS) Induced EndotoxemiaMIF amplifies the production of TNF-α and IL-1β; MIF neutralization protects against lethal shock.
Cecal Ligation and Puncture (CLP)MIF deficiency improves survival; MIF mediates the recruitment of inflammatory macrophages. nih.gov

Allergic and Hypersensitivity Responses

Animal models of allergic and hypersensitivity reactions have demonstrated a role for MIF/DER6 in modulating the immune response to allergens. In models of allergic asthma, MIF has been shown to contribute to airway inflammation and hyperresponsiveness.

Mechanistically, MIF's role in these responses involves:

T-helper Cell Differentiation: MIF can influence the differentiation of T-helper cells, promoting a Th2-type response, which is characteristic of allergic inflammation and involves the production of cytokines like IL-4, IL-5, and IL-13.

Eosinophil Recruitment: MIF can act as a chemoattractant for eosinophils, key effector cells in allergic reactions, drawing them to sites of allergic inflammation such as the lungs in asthma models.

Mast Cell Activation: MIF can enhance the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators that contribute to the symptoms of immediate hypersensitivity.

In studies using mouse models, the absence or inhibition of MIF has been associated with reduced airway inflammation, mucus production, and airway hyperresponsiveness following allergen challenge.

Allergic/Hypersensitivity ModelKey Mechanistic Findings Related to MIF/DER6
Ovalbumin-Induced Allergic AsthmaMIF contributes to airway eosinophilia and hyperresponsiveness; MIF inhibition reduces inflammatory cell influx into the lungs.
Contact HypersensitivityMIF is involved in the recruitment of inflammatory cells to the skin.

Skin Inflammatory Conditions (e.g., Atopic Dermatitis, Skin Aging)

Emerging research in preclinical models suggests a role for MIF/DER6 in inflammatory skin conditions. In mouse models of atopic dermatitis (AD), an inflammatory skin disease characterized by eczema and intense itching, MIF has been implicated in the inflammatory process.

The proposed mechanisms include:

Keratinocyte Activation: MIF can stimulate keratinocytes to produce pro-inflammatory cytokines and chemokines, contributing to the local inflammatory environment in the skin.

Immune Cell Recruitment: Similar to other inflammatory conditions, MIF is involved in the recruitment of T-cells and other immune cells to the skin, a hallmark of AD.

While the role of MIF in skin aging is less established, its general pro-inflammatory functions suggest a potential contribution to the chronic low-grade inflammation ("inflammaging") that is thought to drive the aging process in the skin and other tissues.

Contributions to Oncogenesis and Tumor Biology in Preclinical Models

MIF/DER6 has been increasingly recognized as a critical factor in tumor development and progression. Preclinical studies across various cancer models have demonstrated its multifaceted role in supporting tumorigenesis.

Tumor Cell Proliferation and Survival

In numerous preclinical cancer models, including those for lung, breast, prostate, and colon cancer, MIF/DER6 has been shown to directly promote the proliferation and survival of tumor cells.

The key mechanisms underlying these effects are:

Inhibition of Apoptosis: A crucial function of MIF is its ability to suppress the tumor suppressor protein p53. By inhibiting p53-mediated apoptosis, MIF allows cancer cells to evade programmed cell death, a hallmark of cancer.

Promotion of Cell Cycle Progression: MIF can promote cell cycle progression by modulating the expression of key cell cycle regulators.

Activation of Pro-Survival Signaling Pathways: MIF can activate pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and promote cell growth and survival.

DNA Damage Response: Recent findings suggest that MIF may play a role in the DNA damage response, potentially aiding cancer cells in repairing DNA damage and continuing to proliferate.

In vivo studies have shown that knockdown of MIF in tumor cells or treatment with MIF inhibitors can significantly reduce tumor growth and enhance the efficacy of chemotherapy. For instance, in a model of triple-negative breast cancer, a small molecule inhibitor of MIF, CPSI-1306, was shown to decrease cancer cell proliferation and survival in vitro and reduce tumor size in vivo. nih.gov

Preclinical Cancer ModelKey Mechanistic Findings Related to MIF/DER6
Xenograft models (various cancer types)MIF promotes tumor growth and angiogenesis.
Triple-Negative Breast Cancer (TNBC)MIF shRNA or inhibitors reduce cancer cell proliferation and survival. nih.gov
Glioma modelsDual-inhibition of MIF and another factor reduced tumor growth and increased survival. nih.gov

Tumor Microenvironment Modulation and Angiogenesis

Delayed Early Response Protein 6 (DERP6), more commonly known as Macrophage Migration Inhibitory Factor (MIF), is a pleiotropic cytokine that plays a significant role in tumorigenesis by modulating the tumor microenvironment and promoting angiogenesis. bonoi.org Elevated expression of MIF is observed in numerous solid tumors and is often correlated with tumor progression and metastatic potential. nih.gov

MIF's influence on the tumor microenvironment is multifaceted. It contributes to the establishment of an inflammatory state that is conducive to tumor growth. nih.gov One of the key mechanisms by which MIF shapes the tumor microenvironment is through its interaction with various immune cells. For instance, tumor-derived MIF promotes the accumulation of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. nih.gov Specifically, MIF has been shown to increase the prevalence of a highly immunosuppressive monocytic subpopulation of MDSCs within the tumor. nih.gov This effect is dependent on the tautomerase activity of MIF. nih.gov

Furthermore, MIF influences the polarization of tumor-associated macrophages (TAMs). Downregulation of MIF in glioblastoma models of bevacizumab resistance was associated with an increase in M2/protumoral macrophages at the tumor edge. nih.gov Conversely, recombinant MIF can drive the polarization of macrophages towards an M1, or anti-tumoral, phenotype. nih.gov This suggests that the local concentration and context of MIF signaling can have differential effects on macrophage function within the tumor.

In addition to its immunomodulatory roles, MIF directly contributes to tumor progression by promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. bonoi.orgaacrjournals.org MIF is known to be involved in tumor growth, angiogenesis, and metastasis. aacrjournals.org The pro-angiogenic effects of MIF are linked to its ability to stimulate the production of other pro-angiogenic factors and to directly act on endothelial cells.

Table 1: Role of MIF in Tumor Microenvironment Modulation

Cellular Component Effect of MIF Consequence for Tumor Progression
Myeloid-Derived Suppressor Cells (MDSCs) Promotes accumulation and differentiation into a monocytic, highly suppressive phenotype nih.gov Enhanced immune suppression, allowing for unchecked tumor growth and metastasis nih.gov
Tumor-Associated Macrophages (TAMs) Influences polarization; reduced MIF can lead to an increase in M2 (protumoral) macrophages nih.gov Promotion of tumor growth and angiogenesis nih.gov
Endothelial Cells Stimulates proliferation and migration Promotes angiogenesis, facilitating tumor expansion bonoi.orgaacrjournals.org

Immune Evasion in Cancer Models

Macrophage Migration Inhibitory Factor (MIF) is a key player in the intricate mechanisms of immune evasion employed by tumors. frontiersin.org While it has pro-inflammatory functions in normal physiology, in the context of cancer, MIF often contributes to an immunosuppressive microenvironment that allows cancer cells to evade destruction by the immune system. frontiersin.org

One of the primary ways MIF facilitates immune evasion is by impairing the function of dendritic cells (DCs), which are critical for initiating anti-tumor immune responses. frontiersin.org Studies have shown that tumor-derived MIF can inhibit the infiltration and maturation of DCs within the tumor. frontiersin.org Specifically, knockdown of MIF in murine breast cancer cells led to increased intratumoral accumulation of CD11c+/CD8+/CD103+ DCs and enhanced expression of co-stimulatory molecules like CD40 and CD86. frontiersin.org By hindering DC function, MIF effectively dampens the presentation of tumor antigens to T cells, thereby preventing the activation of an effective anti-tumor T cell response. frontiersin.org

MIF also directly impacts T cell and Natural Killer (NK) cell-mediated immunity. In neuroblastoma models, MIF has been shown to inhibit T cell activation. plos.org Furthermore, MIF can suppress NK cell-mediated cytolysis. One proposed mechanism for this is the downregulation of NKG2D, a crucial activating receptor on NK cells that recognizes ligands on tumor cells. frontiersin.org

The recruitment and activity of MDSCs, as mentioned in the previous section, is another significant mechanism of MIF-mediated immune evasion. nih.gov By promoting the accumulation of these immunosuppressive cells, MIF helps to create a microenvironment that is hostile to effector immune cells. nih.gov Pharmacological inhibition of MIF has been shown to reduce MDSC accumulation in tumors, highlighting this as a therapeutically targetable axis. nih.gov

Table 2: Mechanisms of MIF-Mediated Immune Evasion in Cancer

Immune Cell Type Mechanism of Action by MIF Outcome
Dendritic Cells (DCs) Inhibits infiltration, maturation, and antigen presentation frontiersin.org Impaired activation of anti-tumor T cells frontiersin.org
T Cells Inhibits activation plos.org Reduced T cell-mediated tumor cell killing
Natural Killer (NK) Cells Downregulates activating receptors (e.g., NKG2D) frontiersin.org Decreased NK cell-mediated cytolysis of tumor cells frontiersin.org
Myeloid-Derived Suppressor Cells (MDSCs) Promotes accumulation and suppressive function nih.gov Creation of an immunosuppressive tumor microenvironment nih.gov

Involvement in Cardiovascular Pathomechanisms

Cardiac Hypertrophy

The role of Macrophage Migration Inhibitory Factor (MIF) in cardiac hypertrophy, an increase in the mass of the heart muscle, is complex, with studies suggesting both protective and pathological functions. Pathological cardiac hypertrophy is an independent risk factor for increased mortality. physiology.org

Several studies indicate a protective role for MIF against pressure overload-induced cardiac hypertrophy. In a mouse model of myocardial hypertrophy induced by transverse aortic coarctation (TAC), MIF-deficient hearts exhibited significantly greater growth and a four-fold increase in fibrosis compared to wild-type hearts. physiology.org This suggests that endogenous MIF antagonizes myocardial hypertrophy and fibrosis in response to hemodynamic stress. physiology.org The proposed mechanisms for this protective effect include the maintenance of redox homeostasis and the attenuation of stress-induced activation of hypertrophic signaling pathways. physiology.orgnih.gov Furthermore, MIF deficiency has been shown to exacerbate cardiac hypertrophy and contractile dysfunction by interrupting myocardial autophagy. ahajournals.orgnih.gov

Conversely, other evidence points towards a role for MIF in promoting pathological cardiac hypertrophy. Elevated levels of MIF have been associated with pathological cardiac hypertrophy. researchgate.net MIF is produced by various cells, including cardiomyocytes, and can be induced by stressors like endotoxins during sepsis, where it can initiate inflammatory responses, myocyte apoptosis, and cardiac dysfunction. ahajournals.org

The disparate findings may be attributable to the different experimental models and the multifaceted nature of MIF signaling. For instance, MIF has been reported to act as an intracellular negative mediator for angiotensin II-induced neurohormonal responses, which are implicated in cardiac hypertrophy. ahajournals.org

Table 3: Research Findings on the Role of MIF in Cardiac Hypertrophy

Study Model Key Findings Proposed Mechanism
Transverse Aortic Coarctation (TAC) in MIF-deficient mice MIF deficiency exacerbated cardiac hypertrophy and fibrosis physiology.org MIF maintains redox homeostasis and attenuates hypertrophic signaling physiology.org
Abdominal Aorta Constriction in MIF-deficient mice MIF deficiency exacerbated cardiac hypertrophy and contractile anomalies ahajournals.orgnih.gov MIF regulates mTOR signaling to activate autophagy ahajournals.orgnih.gov
Sepsis models MIF is induced by endotoxins and contributes to myocardial dysfunction ahajournals.org MIF initiates inflammatory responses and cardiomyocyte apoptosis ahajournals.org
Angiotensin II stimulation MIF acts as an intracellular negative mediator Attenuation of neurohormonal responses ahajournals.org

Atherosclerosis Progression

Macrophage Migration Inhibitory Factor (MIF) is a key pro-inflammatory cytokine that plays a significant role in all stages of atherosclerosis, a chronic inflammatory disease of the arterial walls. ahajournals.orgnih.gov Its expression is upregulated during the progression of atherosclerosis and is found in all cell types present in atherosclerotic lesions. ahajournals.org

In the early stages of atherosclerosis, MIF is involved in the recruitment of leukocytes to the arterial wall. nih.gov Oxidized low-density lipoprotein (oxLDL), a key initiator of atherosclerosis, upregulates MIF expression in endothelial cells and macrophages. ahajournals.org This, in turn, promotes the expression of adhesion molecules, facilitating the influx of monocytes and T lymphocytes into the arterial intima. ahajournals.orgplos.org

As the atherosclerotic plaque develops, MIF continues to promote inflammation. It contributes to the accumulation of macrophages within the plaque and their subsequent transformation into foam cells. frontiersin.org MIF's pro-inflammatory and chemokine-like functions are crucial in the context of atherosclerotic lesion formation and progression. nih.gov The expression of MIF has been shown to correlate with increased intima-media thickening and lipid deposition in animal models. ahajournals.org

In advanced atherosclerotic lesions, MIF contributes to plaque instability. ahajournals.org This can lead to plaque rupture and subsequent clinical events such as myocardial infarction and stroke. ahajournals.org Increased serum concentrations of MIF are detectable in patients with acute myocardial infarction. ahajournals.orgnih.gov Inhibition of MIF has been shown to induce the stabilization and even regression of atherosclerotic plaques in animal models. nih.gov

Table 4: Role of MIF in Different Stages of Atherosclerosis

Stage of Atherosclerosis Role of MIF Cellular and Molecular Mechanisms
Early Plaque Development Promotes leukocyte recruitment nih.gov Upregulation by oxLDL in endothelial cells and macrophages; induction of adhesion molecules ahajournals.org
Plaque Progression Sustains inflammation and promotes foam cell formation frontiersin.org Accumulation of macrophages in the plaque; pro-inflammatory signaling ahajournals.org
Advanced Lesions Contributes to plaque instability ahajournals.org Correlation with increased intima-media thickness and lipid deposition ahajournals.org

Renal Disease Mechanisms (e.g., Glomerulonephritis, Acute Kidney Injury)

Macrophage Migration Inhibitory Factor (MIF) is implicated as a significant mediator of renal injury in various kidney diseases, including glomerulonephritis and acute kidney injury. nih.govmonash.edufrontiersin.org

In the context of glomerulonephritis (GN), a group of diseases that injure the part of the kidney that filters blood, MIF expression is markedly upregulated in proliferative forms of the disease. nih.govmonash.edu This increased expression is observed in both glomerular and tubular cells and correlates significantly with the accumulation of macrophages and T-cells, the severity of histological lesions, and the decline in renal function. nih.govmonash.edu In experimental models of anti-glomerular basement membrane (anti-GBM) crescentic glomerulonephritis, MIF produced by macrophages plays a pathogenic role. frontiersin.orgbohrium.comnih.gov Conditional ablation of MIF in macrophages significantly suppressed the disease by inhibiting glomerular crescent formation, reducing serum creatinine (B1669602) and proteinuria, and improving creatinine clearance. nih.gov The underlying mechanism involves the promotion of M1 macrophage polarization and Th1/Th17 immune responses via the CD74/NF-κB/p38MAPK-dependent pathway. bohrium.comnih.gov

With regard to acute kidney injury (AKI), a sudden episode of kidney failure or kidney damage, MIF is also considered a pathogenic factor. While direct studies on the role of MIF in AKI are less abundant in the provided search results, the established pro-inflammatory functions of MIF and its role in mediating inflammatory cell infiltration suggest its involvement in the pathogenesis of AKI. Acute kidney injury is characterized by an abrupt reduction or loss of kidney function and is associated with increased long-term mortality. nih.govmdpi.com The inflammatory response is a critical component of AKI, and cytokines like IL-6, which can be induced by MIF, play a crucial role in the inflammatory process and resolution of AKI. nih.gov

Table 5: Involvement of MIF in Renal Disease Mechanisms

Renal Disease Key Findings Related to MIF Implicated Mechanisms
Glomerulonephritis (GN) Markedly upregulated MIF expression in proliferative GN, correlating with disease severity nih.govmonash.edu Promotes macrophage and T-cell accumulation; drives M1 macrophage polarization and Th1/Th17 responses bohrium.comnih.gov
Anti-GBM Crescentic GN Macrophage-derived MIF is pathogenic frontiersin.orgnih.gov Inhibition of MIF in macrophages suppresses disease progression nih.gov
Acute Kidney Injury (AKI) Implicated as a pro-inflammatory mediator Contributes to the inflammatory cascade that characterizes AKI nih.gov

Neurological and Neuroinflammatory Disease Models

Macrophage Migration Inhibitory Factor (MIF) has emerged as a critical mediator of neuroinflammation in a range of neurological and neuroinflammatory diseases. firstwordpharma.com It is produced by various cell types in the brain, including microglia, astrocytes, and neurons. nih.gov

In the context of Alzheimer's disease (AD), a progressive neurodegenerative disorder, enhanced expression of MIF is thought to contribute to the persistent activation of glial cells, leading to chronic neuroinflammation and neurodegeneration. nih.gov In a mouse model of sporadic AD, inhibition of MIF with a pharmacological inhibitor, ISO-1, significantly improved cognitive deficits. nih.gov Furthermore, cerebrospinal fluid levels of MIF were found to be increased in patients with early-stage AD and correlated with biomarkers of tau hyperphosphorylation and neuronal injury. nih.govresearchgate.net This suggests that MIF plays a key role in controlling the chronic release of cytokines in the neuroinflammation associated with AD. nih.gov

MIF is also essential for the development of both inflammatory and neuropathic pain. nih.gov Mif null mutant mice fail to develop pain-like behaviors in response to nerve injury or inflammatory stimuli. nih.gov MIF can act on both microglia and neurons, eliciting pro-inflammatory signaling in microglia and triggering functional and anatomical plasticity in sensory neurons. nih.gov Stress, which can exacerbate pain, also increases MIF in the circulation, and inhibition of MIF can prevent this stress-induced enhancement of pain. nih.gov

The role of MIF extends to other neurological conditions as well. It is being investigated as a potential biomarker and therapeutic target in diseases such as multiple sclerosis and glioblastoma, where chronic inflammation is a key component of the pathology. firstwordpharma.com

Table 6: Role of MIF in Neurological and Neuroinflammatory Disease Models

Disease Model Role of MIF Key Research Findings
Alzheimer's Disease (AD) Promotes chronic neuroinflammation and neurodegeneration nih.gov Increased MIF in CSF of early AD patients; inhibition of MIF improves cognitive function in a mouse model nih.govresearchgate.net
Neuropathic and Inflammatory Pain Essential for the development and stress-induced exacerbation of pain nih.gov MIF null mice do not develop pain-like behaviors; MIF acts on microglia and sensory neurons nih.gov
Multiple Sclerosis and Glioblastoma Implicated as a key inflammatory mediator firstwordpharma.com Considered a potential biomarker and therapeutic target firstwordpharma.com

Neuroinvasion Mechanisms

MIF/DER6 has been shown to play a significant role in the process of neuroinvasion, where pathogens cross the blood-brain barrier (BBB) to enter the central nervous system (CNS). In the context of West Nile Virus (WNV) infection, elevated levels of MIF have been observed in the plasma and cerebrospinal fluid of patients. pnas.org Studies in mouse models have demonstrated that the absence or inhibition of MIF leads to increased resistance to lethal WNV infection. pnas.org This protective effect is associated with a reduced viral load and a diminished inflammatory response within the brain. pnas.org The underlying mechanism appears to involve MIF's ability to compromise the integrity of the BBB, thereby facilitating viral entry into the CNS. pnas.org It has been proposed that MIF's proinflammatory actions, in this context, outweigh its ability to inhibit leukocyte migration. pnas.org

Furthermore, in Borna disease virus infection, MIF has been observed to accumulate at the BBB. pnas.org This accumulation may influence the infiltration of macrophages into the CNS. pnas.org The role of MIF in neuroinvasion is complex and appears to be context-dependent, influenced by the specific pathogen and the host's immune response.

Stress Response in Neural Tissues

MIF/DER6 is intricately involved in the stress response within neural tissues, contributing to both neuroinflammation and neuronal survival. As a constitutively expressed protein, MIF is secreted to maintain immune function when glucocorticoid levels are elevated due to trauma or stress. frontiersin.org This positions MIF as a key mediator linking the endocrine and immune systems in the response to stress. physiology.org

In the context of pain, MIF acts as a downstream mediator of stress-induced exacerbation of both inflammatory and neuropathic pain. frontiersin.orgphysiology.org Inhibition of MIF has been shown to prevent this stress-induced pain sensitization. physiology.org The mechanisms underlying this effect involve MIF's action on both microglia and neurons. MIF elicits pro-inflammatory signaling in microglia, the resident immune cells of the CNS, leading to the release of inflammatory mediators known to regulate pain. physiology.org Additionally, MIF can directly act on sensory neurons, triggering functional and anatomical plasticity that contributes to pain hypersensitivity. physiology.org

In models of experimental stroke, MIF is upregulated in the brain following cerebral ischemia. physiology.org Disruption of the MIF gene in mice leads to smaller infarct volumes and improved sensory-motor function. physiology.org MIF accumulates in neurons within the peri-infarct region and its inhibition protects cultured cortical neurons from cell death induced by oxygen and glucose deprivation. physiology.org This suggests that MIF promotes neuronal death following ischemic stress. Conversely, some studies have indicated a neuroprotective role for MIF, where it can promote the survival and proliferation of neural stem/progenitor cells. nih.gov This dual role highlights the complexity of MIF's function in the stressed nervous system, which may vary depending on the specific cellular context and the nature of the stressor.

Endocrine and Metabolic Disease Models (e.g., Diabetes Mellitus, Obesity)

MIF/DER6 has emerged as a critical player in the pathophysiology of endocrine and metabolic disorders, particularly diabetes mellitus and obesity. It is recognized for its dual role as both a pro-inflammatory cytokine and a modulator of metabolic processes.

In the context of Diabetes Mellitus , MIF is implicated in both Type 1 (T1DM) and Type 2 (T2DM). In T1DM, an autoimmune disease characterized by the destruction of pancreatic beta cells, MIF is thought to contribute to the inflammatory cascade that leads to insulitis and beta-cell apoptosis. nih.gov It promotes the production of other pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-12, and facilitates autoantigen presentation, thereby exacerbating the autoimmune attack on the pancreas. nih.gov Conversely, some studies suggest a protective role for MIF in pancreatic islets, where its deficiency was found to protect against cytokine-induced apoptosis in vitro. frontiersin.org

In T2DM, which is characterized by insulin (B600854) resistance and chronic low-grade inflammation, MIF is closely linked to the metabolic dysregulation seen in obesity. pnas.orgnih.gov Circulating levels of MIF are often elevated in individuals with obesity and T2DM. pnas.org Adipose tissue, particularly in obesity, becomes a significant source of MIF, contributing to local and systemic inflammation. nih.gov This inflammation is a key driver of insulin resistance. nih.gov Animal studies have shown that MIF deficiency can reduce adipose tissue inflammation and improve insulin sensitivity. nih.gov

MIF also has direct effects on glucose metabolism and insulin secretion. It is produced by pancreatic beta cells and its secretion is regulated by glucose levels. physiology.orgnih.gov MIF can act in an autocrine fashion to potentiate glucose-stimulated insulin secretion. physiology.orgnih.gov Immunoneutralization of MIF has been shown to reduce both the first and second phases of glucose-induced insulin secretion. nih.gov

The following table summarizes key findings on the role of MIF in diabetes and obesity models:

Disease ModelKey FindingsReferences
Type 1 Diabetes Mellitus - Promotes pancreatic β-cell apoptosis and production of inflammatory cytokines (IL-1β, TNF-α, IL-12).- Favors autoantigen presentation and insulitis. nih.gov
- MIF deficiency protects pancreatic islets from cytokine-induced apoptosis in vitro. frontiersin.org
Type 2 Diabetes Mellitus & Obesity - Elevated plasma MIF levels in obese individuals.- Adipose tissue is a major source of MIF in obesity, contributing to inflammation and insulin resistance. pnas.orgnih.gov
- MIF deficiency reduces adipose tissue inflammation and improves insulin signaling. nih.gov
- Produced by pancreatic β-cells and potentiates glucose-stimulated insulin secretion in an autocrine manner. physiology.orgphysiology.orgnih.gov

Fibrotic Conditions and Tissue Injury Repair Mechanisms

The role of MIF/DER6 in fibrotic conditions and tissue injury repair is multifaceted and often appears contradictory, with both pro- and anti-fibrotic effects reported depending on the organ system and the nature of the injury. physiology.org

In liver fibrosis , studies have demonstrated a surprisingly protective and anti-fibrotic role for MIF. pnas.org In mouse models of chronic liver injury, mice lacking the MIF gene exhibited significantly increased liver scarring compared to their wild-type counterparts. pnas.org This protective effect is mediated through the CD74 receptor and the subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. pnas.org MIF was found to inhibit the activation of HSCs induced by platelet-derived growth factor (PDGF). pnas.org However, in the context of non-alcoholic steatohepatitis (NASH)-associated liver fibrogenesis, MIF has been shown to have a pro-fibrotic effect, which is linked to a shift in NKT cell populations. mdpi.com

In renal fibrosis , MIF also appears to exert a protective, anti-fibrotic effect. nih.govnih.gov In various mouse models of progressive kidney disease, genetic deletion or pharmacological inhibition of MIF resulted in aggravated fibrosis and inflammation. nih.govnih.gov Conversely, treatment with recombinant MIF was found to be beneficial, even in established fibrosis. nih.gov The renoprotective mechanism of MIF involves counteracting tubular cell cycle arrest at the G2/M phase, thereby reducing the production of pro-inflammatory and pro-fibrotic mediators by these cells. nih.gov

The role of MIF in pulmonary fibrosis is more indicative of a pro-fibrotic function. MIF levels are increased in the bronchoalveolar lavage fluid and lung tissues of patients with idiopathic pulmonary fibrosis (IPF) and in mouse models of bleomycin-induced lung fibrosis. physiology.orgnih.gov Inhibition of MIF has been shown to attenuate lung inflammation and fibrosis in these models. nih.govphysiology.org

In the context of cardiac fibrosis , MIF expression is increased during myocardial infarction and has been shown to promote the proliferation of cardiac fibroblasts and the production of fibrosis-related factors through the Src kinase signaling pathway. spandidos-publications.comnih.gov

Regarding wound healing , MIF is considered a key regulator. nih.gov Its expression is elevated early after skin injury and it facilitates the proliferation and migration of keratinocytes. frontiersin.org However, some studies suggest an inhibitory effect of MIF on wound healing, associated with increased inflammation. tandfonline.commedicaljournalssweden.se This highlights the complex and context-dependent role of MIF in tissue repair processes.

The following table summarizes the diverse roles of MIF in fibrosis and tissue repair across different organs:

Organ/ProcessRole of MIF/DER6Key Mechanistic InsightsReferences
Liver Anti-fibrotic (in toxic injury models)Pro-fibrotic (in NASH)Mediated via CD74/AMPK signaling in hepatic stellate cells.Linked to a shift in NKT cell populations. pnas.orgmdpi.comnih.gov
Kidney Anti-fibroticCounteracts tubular cell cycle arrest. nih.govnih.gov
Lung Pro-fibroticIncreased expression in fibrotic areas; inhibition attenuates fibrosis. physiology.orgnih.govnih.govphysiology.org
Heart Pro-fibroticPromotes cardiac fibroblast proliferation via Src kinase signaling. spandidos-publications.comnih.gov
Skin Wound Healing Both pro- and anti-healingRegulates keratinocyte proliferation and migration; can also increase inflammation. frontiersin.orgnih.govtandfonline.commedicaljournalssweden.se

Advanced Research Methodologies for Studying Macrophage Migration Inhibitory Factor

In Vitro Cellular and Molecular Systems

In vitro systems are fundamental to dissecting the molecular mechanisms of MIF action. These controlled environments allow for precise manipulation and measurement of cellular and molecular interactions.

Recombinant Protein Expression and Purification Strategies

The production of pure, biologically active MIF is a prerequisite for a wide range of in vitro studies. Recombinant protein technology allows for the generation of large quantities of MIF for structural and functional analysis. nih.govyoutube.com

Expression Systems: Escherichia coli is a commonly used host for expressing human MIF. nih.gov Expression plasmids, such as those containing the tac promoter, are employed to achieve high-level intracellular production of the soluble protein. nih.gov

Purification Techniques: A multi-step purification process is typically used to isolate recombinant MIF. This often involves an initial gel filtration step followed by ion-exchange chromatography. nih.gov For instance, a two-step procedure using Sephadex G-50 gel filtration and CM cellulose (B213188) cation exchange chromatography has been shown to yield a high purity of recombinant human MIF. nih.gov The purity of the final product is verified using techniques like SDS-PAGE, isoelectric focusing, and high-performance liquid chromatography (HPLC). nih.gov

Table 1: Purification of Recombinant Human MIF from E. coli

Purification StepPrinciplePurpose
Cell Lysis Disruption of bacterial cell walls (e.g., sonication)Release of intracellular recombinant MIF. nih.gov
Gel Filtration Chromatography (e.g., Sephadex G-50) Separation based on molecular sizeRemoval of proteins significantly larger or smaller than MIF. nih.gov
Cation Exchange Chromatography (e.g., CM cellulose) Separation based on net positive chargeBinds positively charged MIF, allowing for the removal of negatively charged and neutral contaminants. nih.gov

Cell Culture Models for Functional Assays

Cell culture models are indispensable for studying the functional effects of MIF on various cell types. These models allow researchers to investigate MIF's role in processes like cell migration, proliferation, and inflammation.

Macrophage-Based Assays: Macrophages are a primary target of MIF. In vitro assays using macrophage cell lines (e.g., THP-1 derived macrophages) or primary macrophages are used to study MIF-induced migration, phagocytosis, and cytokine production. criver.comfrontiersin.org

T Cell Proliferation Assays: To assess the immunomodulatory effects of MIF, T cell proliferation assays are employed. nih.gov In these assays, purified T cells are activated, and the impact of MIF on their proliferation is measured, often through the incorporation of radiolabeled nucleotides like 3H-thymidine. nih.gov

Tumor Cell Line Models: Given MIF's role in cancer, various tumor cell lines are used to study its effects on tumor growth, invasion, and metastasis. creative-diagnostics.com

Biochemical and Biophysical Characterization Techniques

A variety of biochemical and biophysical techniques are used to characterize the structure and function of MIF.

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary and tertiary structure of recombinant MIF, confirming that it has folded into its native, biologically active conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of MIF in solution, helping to understand its interaction with other molecules. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method used to measure the concentration of MIF in biological samples such as serum, plasma, and cell culture supernatants. mybiosource.com This is crucial for correlating MIF levels with disease states.

Western Blotting: This technique is used to detect the presence and relative abundance of MIF protein in cell lysates or tissue homogenates.

Genetic Manipulation and Gene Editing Approaches

Genetic manipulation in cellular and animal models has been instrumental in understanding the physiological and pathological roles of MIF in a whole-organism context.

Gene Knockout and Knockdown Models

Gene Knockout (KO) Mice: The generation of mice with a targeted deletion of the Mif gene (MIF-KO) has been a powerful tool. nih.govharvard.edu These mice have been used to study the role of MIF in various conditions, including sepsis, where MIF-KO mice showed resistance to the lethal effects of high-dose lipopolysaccharide (LPS). harvard.edunih.gov Studies using MIF-KO mice have also revealed a role for MIF in longevity and age-related diseases. nih.govresearchgate.net

Gene Knockdown: Short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) are used to specifically reduce the expression of MIF in cell lines. nih.gov This approach allows for the study of MIF function in specific cell types without the need for generating a full knockout organism. For example, knockdown of MIF in neuroblastoma cell lines has been used to investigate its role in tumor immunity. nih.gov The CRISPR/Cas9 system has also been utilized for efficient gene knockout in cell lines. frontiersin.org

Table 2: Comparison of Gene Knockout and Knockdown Techniques for Studying MIF

TechniqueApproachModel SystemKey Application Example
Gene Knockout Permanent inactivation of the Mif geneMice (MIF-KO)Studying the systemic effects of MIF deficiency in inflammatory diseases and cancer. nih.govnih.gov
Gene Knockdown (shRNA/siRNA) Temporary reduction of MIF mRNA levelsCultured cellsInvestigating the cell-autonomous functions of MIF, such as its role in tumor cell proliferation. nih.gov

Transgenic Animal Models

In contrast to knockout models, transgenic animal models involve the overexpression of a gene.

MIF Transgenic (MIF-Tg) Mice: Mice that overexpress MIF have been generated to study the consequences of elevated MIF levels. nih.govnih.gov For instance, MIF-Tg mice have been shown to exhibit high-turnover osteoporosis, providing in vivo evidence for MIF's role in bone remodeling. nih.gov These models are also valuable for studying inflammatory conditions, as MIF-Tg mice are more susceptible to experimentally induced colitis. nih.gov The generation of these mice often involves using a construct with the MIF cDNA driven by a strong promoter like the cytomegalovirus enhancer and β-actin/β-globin promoter. nih.gov

The use of these advanced research methodologies continues to provide critical insights into the multifaceted roles of Macrophage Migration Inhibitory Factor in health and disease, paving the way for the development of novel therapeutic strategies.

Proteomic and Transcriptomic Profiling

Modern research into Macrophage Migration Inhibitory Factor (MIF) increasingly relies on high-throughput "omics" technologies to unravel its complex roles in health and disease. Proteomic and transcriptomic profiling have become indispensable for a systems-level understanding of MIF's regulation, expression, and function.

Mass Spectrometry for Protein Identification and Modification Analysis

Mass spectrometry (MS) has emerged as a cornerstone technique for the detailed study of MIF at the protein level. It allows for not only the definitive identification and quantification of MIF in complex biological samples but also the characterization of its various isoforms and post-translational modifications (PTMs), which can significantly impact its function.

Proteomics approaches, often utilizing two-dimensional gel electrophoresis (2-DE) followed by MS analysis, have been successfully employed to identify MIF in various contexts. For instance, studies on the bronchoalveolar lavage (BAL) fluid of patients with idiopathic pulmonary fibrosis (IPF) used a proteomic approach to identify differentially expressed proteins, with MIF being significantly increased compared to controls. nih.gov In another example, epithelial cells treated with titanium dioxide (TiO(2)) particles showed alterations in 20 protein spots on a 2-D gel, which were subsequently analyzed by nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) to identify MIF among the responsive proteins. nih.govresearchgate.net This highlights the power of MS in discovering MIF's involvement in various pathological processes.

Beyond simple identification, MS is crucial for analyzing the structural heterogeneity of MIF. Two-dimensional immunoblotting techniques have revealed multiple isoelectric forms of MIF in human tissues and cell lines, suggesting that the protein undergoes modifications that alter its charge. sci-hub.box These charge isoforms can have distinct biological activities. Furthermore, the metabolite of acetaminophen, N-acetyl-p-benzoquinone (NAPQI), has been shown to covalently bind to the tautomerase site of MIF, an interaction that can be studied using MS-based methods. oup.com This demonstrates the utility of mass spectrometry in analyzing how small molecules interact with and modify the MIF protein.

Table 1: Application of Mass Spectrometry in MIF Research

Research Area Sample Type Key Mass Spectrometry Finding Reference
Idiopathic Pulmonary Fibrosis Bronchoalveolar Lavage Fluid Identification of increased MIF levels in patients. nih.gov
Particulate Matter Exposure Epithelial Cell Lysate Identification of MIF as a protein responsive to TiO(2) particle stress. nih.govresearchgate.net
Protein Modification Human Tissues & Cell Lines Detection of multiple isoelectric forms of MIF, suggesting post-translational modifications. sci-hub.box

RNA Sequencing for Gene Expression Analysis

Transcriptomic profiling provides a snapshot of the gene expression landscape related to MIF, offering insights into the regulatory networks that control its production and the downstream pathways it influences. Methodologies such as DNA microarray analysis and Reverse Transcription Polymerase Chain Reaction (RT-PCR) have been instrumental in quantifying MIF mRNA levels under various conditions.

For example, a transcriptomic study using DNA microarray analysis was conducted to examine the expression of MIF, its homolog D-dopachrome tautomerase (DDT), and their receptors in patients with alcohol use disorder (AUD). nih.gov This research revealed that the transcript levels of MIF and its related genes were comparable in the prefrontal cortex of rodents and human patients with AUD. nih.gov Furthermore, peripheral blood cells from heavy drinkers showed a moderate increase in MIF and DDT mRNA levels. nih.gov

In other studies, RT-PCR has been used to validate findings from proteomic analyses. Following the observation of increased MIF protein expression in epithelial cells exposed to TiO(2) particles, RT-PCR confirmed a corresponding increase in MIF mRNA. nih.govresearchgate.net Similarly, in an inflammatory mouse model, RT-PCR demonstrated a significant increase in MIF mRNA expression in inflamed tissues compared to normal tissues, with a threefold increase at 24 hours and a twofold increase at 48 hours. nih.gov These techniques are crucial for correlating changes in protein levels with gene expression, providing a more complete picture of MIF's role in inflammatory processes. More advanced techniques like RNA sequencing (RNA-seq) are now being used to provide a more comprehensive and quantitative view of the transcriptome, as seen in studies profiling monocyte-derived macrophages, which can be applied to understand the impact of MIF on immune cell gene expression. nih.gov

Immunological and Cellular Imaging Techniques

A variety of immunological and cellular imaging techniques are essential for detecting MIF and visualizing its localization and effects within cells and tissues. These methods are critical for validating findings from proteomic and transcriptomic studies and for understanding the spatial and temporal dynamics of MIF in biological systems.

Common immunological assays like the Enzyme-Linked Immunosorbent Assay (ELISA) are widely used to quantify MIF concentrations in biological fluids such as plasma, serum, and bronchoalveolar lavage fluid. nih.govmdpi.com For instance, ELISA confirmed the findings of a proteomic study by showing that MIF concentrations were significantly higher in the BAL fluid of patients with idiopathic pulmonary fibrosis compared to controls. nih.gov Immunohistochemistry is another powerful technique that allows for the visualization of MIF protein expression within tissue sections. In the lungs of rats treated with TiO(2), MIF was primarily expressed in the epithelium. nih.gov In IPF patients, immunohistochemical analysis revealed enhanced MIF expression in the bronchiolar epithelium, alveolar epithelium, and fibroblastic foci, which are areas of active fibrosis. nih.gov

Advanced imaging techniques are also being applied to study MIF's role in vivo. In a mouse model of inflammation, whole-body autoradiography using a radiolabeled anti-MIF monoclonal antibody (¹³¹I-anti-MIF McAb) was used to image inflammatory lesions. nih.gov The images showed clear accumulation of the antibody at the site of inflammation, corresponding to high MIF expression. nih.gov In the context of the tumor microenvironment, multiphoton imaging can be used to study the interaction between macrophages, which are key producers and responders to MIF, and the extracellular matrix, such as collagen fibers. mdpi.com These imaging modalities provide crucial insights into the localization of MIF and its cellular targets in the context of disease.

Pharmacological Inhibition and Agonist Studies in Preclinical Models

The development and use of pharmacological inhibitors and, to a lesser extent, agonists have been pivotal in elucidating the biological functions of MIF in preclinical models of various diseases, including inflammatory disorders and cancer. nih.gov These studies not only help to validate MIF as a therapeutic target but also provide tools to dissect its complex signaling pathways.

A range of small-molecule inhibitors targeting MIF has been developed, many of which were discovered by screening for compounds that block its D-dopachrome tautomerase activity. spandidos-publications.com Although this enzymatic activity may be vestigial in mammals, the active site is involved in MIF's interaction with its primary receptor, CD74, making these inhibitors effective at blocking MIF's biological functions. nih.gov

One of the most widely used benchmark inhibitors in preclinical studies is ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester). nih.govspandidos-publications.com In mouse models, ISO-1 has been shown to ameliorate disease pathology in conditions such as lung inflammation, sepsis, and various cancers. nih.govspandidos-publications.com Other small-molecule inhibitors like 4-Iodo-6-phenylpyrimidine (4-IPP) have demonstrated efficacy in preclinical cancer models by inhibiting the proliferation and invasiveness of squamous carcinoma cells. spandidos-publications.com The repurposed drug Ibudilast (MN-166) is another small-molecule inhibitor that has garnered clinical interest for its ability to inhibit MIF in addition to other targets. patsnap.com

Beyond small molecules, other inhibitory strategies include the use of biologics. Neutralizing anti-MIF monoclonal antibodies have been shown to limit tumor growth in xenograft mouse models of prostate cancer. nih.gov Bax69 is an example of an anti-MIF monoclonal antibody that has entered early-phase clinical trials. patsnap.com Peptide inhibitors, such as DRα1-MOG-35–55, which is a human leukocyte antigen-DR (HLA-DR)-derived peptide, have also been developed to block the MIF-CD74 interaction. oup.com

While the focus has been heavily on inhibition, studies involving agonists are also informative. For instance, studies on retinoid X receptor (RXR) agonists like MSU-42011 in preclinical cancer models have shown effects on macrophage populations, which are key targets of MIF signaling. mdpi.com Although not direct MIF agonists, these studies provide a framework for how activating specific pathways can modulate the immune environment in a way that may intersect with MIF's functions. Similarly, studies with GLP-1R agonists, while focused on metabolic diseases, illustrate the methodologies used to evaluate agonist activity in preclinical and clinical settings. youtube.com

The collective data from these pharmacological studies in preclinical models strongly support the role of MIF as a key driver in inflammation and cancer, paving the way for the clinical development of MIF-targeted therapies. nih.gov

Table 2: Examples of MIF Inhibitors in Preclinical Research

Inhibitor Name Type Mechanism of Action Preclinical Model Application Reference
ISO-1 Small Molecule Inhibits tautomerase activity, disrupts CD74 binding. Sepsis, lung inflammation, various cancers. nih.govspandidos-publications.com
4-Iodo-6-phenylpyrimidine (4-IPP) Small Molecule Potent inhibitor of dopachrome (B613829) tautomerase activity. Squamous cell carcinoma, lung adenocarcinoma. spandidos-publications.com
Ibudilast (MN-166) Small Molecule Dual inhibitor of phosphodiesterase and MIF. Neuroinflammation, alcohol use disorder. nih.govpatsnap.com
Anti-MIF Monoclonal Antibodies (e.g., Bax69) Biologic (Antibody) Neutralizes MIF, preventing receptor interaction. Prostate cancer, solid tumors. nih.govpatsnap.com

Future Directions and Emerging Research Avenues for Macrophage Migration Inhibitory Factor Delayed Early Response Protein 6

Elucidation of Novel Molecular Mechanisms and Substrates

Future research will delve deeper into the intricate molecular activities of MIF, moving beyond its well-established tautomerase activity to uncover novel enzymatic functions and physiological substrates. While MIF is known to catalyze the tautomerization of non-physiological substrates like D-dopachrome and L-dopachrome methyl ester, its true endogenous substrates remain elusive. nih.gov The identification of these substrates is a critical step towards understanding the full scope of MIF's enzymatic functions in health and disease.

Recent studies have begun to shed light on new mechanistic aspects of MIF. For instance, MIF has been shown to contribute to tumoral hypoxic adaptation by promoting the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov This suggests a role for MIF in the cellular response to low oxygen levels, a common feature of the tumor microenvironment. Furthermore, there is emerging evidence for a potential nuclease activity of MIF, which could have significant implications for its role in processes like cell death. mdpi.com

A key area of future investigation will be the development and characterization of novel inhibitors that can serve as tools to probe these mechanisms. Researchers have identified unique small molecule inhibitors that act as "suicide substrates," covalently modifying the catalytically active N-terminal proline of MIF. nih.gov The use of such specific and potent inhibitors will be instrumental in dissecting the contribution of MIF's enzymatic activities to its diverse biological functions.

Research FocusKey ObjectivesPotential Impact
Identification of Physiological SubstratesTo discover the endogenous molecules that MIF's tautomerase and potential other enzymatic activities act upon.A deeper understanding of MIF's role in metabolic and signaling pathways.
Characterization of Novel Enzymatic ActivitiesTo explore functions beyond tautomerase activity, such as potential nuclease or oxidoreductase activities. mdpi.comUncovering new biological roles for MIF and providing novel targets for therapeutic intervention.
Development of Advanced InhibitorsTo design and synthesize highly specific and potent inhibitors, including suicide substrates and allosteric modulators. nih.govProviding powerful tools for research and potential therapeutic leads.
Role in Hypoxic AdaptationTo further elucidate the mechanisms by which MIF stabilizes HIF-1α and contributes to cellular responses to hypoxia. nih.govIdentifying new strategies to target tumor growth and other hypoxia-related pathologies.

Identification of Undiscovered Receptors and Interaction Partners

The biological effects of MIF are mediated through its interaction with cell surface receptors and intracellular binding partners. While CD74 is the primary and best-characterized receptor for MIF, leading to the recruitment of CD44 and activation of downstream signaling cascades, the full spectrum of MIF's receptor repertoire is likely not yet fully understood. nih.gov MIF is also known to interact with chemokine receptors such as CXCR2 and CXCR4, which contributes to its chemokine-like functions. nih.govoup.com Future research will focus on identifying novel, potentially cell-type specific, receptors that could explain the diverse and sometimes opposing roles of MIF in different biological contexts.

Beyond cell surface receptors, the intracellular interactome of MIF is a burgeoning area of investigation. MIF can be found within the cytoplasm and nucleus, where it can interact with a variety of proteins to modulate their function. For example, the interaction of intracellular MIF with Jun-activation domain-binding protein 1 (JAB1), also known as COP9 signalosome subunit 5 (CSN5), has been shown to regulate cell cycle progression. nih.gov More recently, a direct interaction between MIF and PINK1 has been reported, which appears to disrupt mitophagy, a critical cellular process for mitochondrial quality control. nih.gov

Comprehensive mapping of the MIF interactome using high-throughput techniques like yeast two-hybrid screens and co-immunoprecipitation coupled with mass spectrometry will be crucial. This will not only identify new binding partners but also provide insights into the assembly of larger signaling complexes and how these interactions are regulated under different physiological and pathological conditions.

Interaction TypeKnown PartnersFuture Research Directions
Cell Surface Receptors CD74, CD44, CXCR2, CXCR4 nih.govnih.govoup.comIdentification of novel receptors; understanding receptor heteromerization and its impact on signaling.
Intracellular Partners JAB1/CSN5, PINK1 nih.govnih.govComprehensive mapping of the intracellular MIF interactome; elucidating the functional consequences of these interactions.
Signaling Complexes CD74/CD44 complex nih.govCharacterization of the dynamic assembly and disassembly of MIF-containing signaling complexes.

Exploration of Unconventional Secretion Pathways and Extracellular Vesicles

MIF lacks a classical N-terminal signal peptide, indicating that it is not secreted through the conventional endoplasmic reticulum-Golgi pathway. Instead, it utilizes unconventional protein secretion (UPS) pathways. researchgate.net The precise mechanisms governing MIF's exit from the cell are still being unraveled and represent a significant area for future research.

A growing body of evidence points to the involvement of extracellular vesicles (EVs), including exosomes and microvesicles, in the secretion of MIF. nih.gov EVs are membrane-bound particles released by cells that can transfer proteins, lipids, and nucleic acids to recipient cells, thereby mediating intercellular communication. MIF has been found to be present on the surface and within the lumen of EVs, and this mode of transport has been implicated in processes such as compensatory proliferation following apoptosis and the promotion of metastasis. nih.gov The loading of MIF into EVs and the subsequent uptake of these vesicles by target cells are complex processes that warrant further investigation.

In addition to EV-mediated release, other unconventional secretion mechanisms have been proposed for MIF. One potential pathway involves ATP-binding cassette (ABC) transporters. frontiersin.org Furthermore, studies have suggested a role for the Golgi-associated protein p115 in the regulated secretion of MIF from monocytes and macrophages. rwth-aachen.de The processes of necroptosis and inflammasome-dependent pyroptosis have also been linked to MIF release, suggesting that under certain conditions of cellular stress and death, MIF can be liberated into the extracellular space. researchgate.net

Secretion PathwayKey FeaturesResearch Questions
Extracellular Vesicles (EVs) Secretion via exosomes and microvesicles. nih.govWhat are the mechanisms of MIF loading into EVs? How do MIF-containing EVs interact with target cells?
ABC Transporters Potential for direct transport across the plasma membrane. frontiersin.orgWhich specific ABC transporters are involved in MIF secretion?
p115-Dependent Pathway Involvement of the Golgi-associated protein p115. rwth-aachen.deHow does p115 facilitate the unconventional secretion of MIF?
Cell Death-Associated Release Release during necroptosis and pyroptosis. researchgate.netWhat is the relative contribution of lytic versus non-lytic secretion pathways for MIF?

Integrative Omics Approaches for Systems-Level Understanding

To gain a holistic understanding of the complex roles of MIF in health and disease, future research will increasingly rely on integrative 'omics' approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous measurement of thousands of molecules, providing a comprehensive snapshot of the cellular state.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how MIF signaling alters gene expression patterns. For example, transcriptomic analysis has shown an enrichment of MIF and related genes in the muscle tissue of patients with Duchenne muscular dystrophy, suggesting a role for the MIF network in the pathology of this disease. nih.gov

Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to MIF. This can help to map the signaling pathways activated by MIF and to discover novel biomarkers. nih.gov Furthermore, proteomic techniques are invaluable for identifying the interaction partners of MIF.

Metabolomics , the study of the complete set of small-molecule metabolites, can provide insights into how MIF influences cellular metabolism. Given the emerging roles of MIF in metabolic diseases and cancer, understanding its impact on metabolic pathways is of great importance. nih.gov

By integrating data from these different omics levels, researchers can construct comprehensive models of MIF's function. This systems-level approach will be essential for identifying key nodes in the MIF signaling network that can be targeted for therapeutic intervention and for discovering robust biomarkers for MIF-related diseases.

Omics ApproachApplication in MIF ResearchExpected Outcomes
Transcriptomics Analysis of gene expression changes following MIF stimulation or inhibition. nih.govIdentification of MIF target genes and regulatory networks.
Proteomics Profiling of protein expression and modifications; mapping of protein-protein interactions. nih.govElucidation of MIF signaling pathways and discovery of biomarkers.
Metabolomics Characterization of metabolic alterations induced by MIF. nih.govUnderstanding the role of MIF in metabolic reprogramming.
Integrative Analysis Combining data from multiple omics platforms.A comprehensive, systems-level understanding of MIF function.

Development of Advanced In Vitro and In Vivo Modeling Systems

To better recapitulate the complexity of human physiology and disease, future MIF research will need to move beyond traditional two-dimensional cell culture and simple animal models. The development and application of advanced in vitro and in vivo modeling systems will be crucial for both fundamental research and preclinical drug development.

Organ-on-a-chip platforms are microfluidic devices that culture living cells in continuously perfused microchambers to simulate the structure and function of human organs. mdpi.com These systems offer precise control over the cellular microenvironment and can be used to study the effects of MIF in a more physiologically relevant context. Multi-organ-on-a-chip systems will be particularly valuable for investigating the systemic effects of MIF and its role in inter-organ communication.

Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of specific organs. Organoid models of various tissues, such as the intestine, lung, and brain, can be used to study the cell-type-specific roles of MIF in development, homeostasis, and disease.

Humanized mouse models , in which components of the mouse immune system or other tissues are replaced with their human counterparts, will be essential for studying the human-specific aspects of MIF biology. These models will be particularly important for evaluating the efficacy and safety of MIF-targeting therapies in a system that more closely resembles human physiology.

The use of these advanced models will not only enhance our understanding of MIF's function but also improve the translatability of preclinical findings to the clinical setting, ultimately accelerating the development of new treatments for MIF-related diseases.

Model SystemDescriptionApplication in MIF Research
Organ-on-a-Chip Microfluidic devices that mimic organ function. mdpi.comStudying the effects of MIF on specific organ systems and inter-organ crosstalk.
Organoids 3D self-organizing structures derived from stem cells.Investigating the cell-type-specific roles of MIF in organ development and disease.
Humanized Mouse Models Mice with a humanized immune system or other tissues.Evaluating the efficacy and safety of MIF-targeted therapies in a human-like context.

Q & A

Q. What experimental methodologies are optimal for detecting delayed early response protein 6 (DERP6) in mammalian tissues, and how can temporal dynamics be controlled?

Methodological Answer: Use time-series sampling combined with techniques like Western blotting (for protein quantification) and RT-qPCR (for transcriptional analysis). Ensure synchronization of cellular or tissue responses by standardizing exposure protocols (e.g., hormone pulses, stressors). Include negative controls for transient vs. sustained responses, as seen in neonatal rat uterine studies where ER target genes were analyzed 6 hours post-BPA exposure .

Q. What model systems are validated for studying DERP6's role in developmental programming?

Methodological Answer: Rodent models (e.g., neonatal mice exposed to endocrine disruptors like BPA) and non-human primates (e.g., rhesus macaques in utero) are widely used. In mice, uterine tissue harvested at specific postnatal days (e.g., P8, P30) captures delayed molecular signatures, while macaque studies enable tracking of genome-wide expression changes across gestational windows (e.g., E50–E165) .

Q. How does DERP6 interact with epigenetic regulators like Hox genes, and what assays confirm these interactions?

Methodological Answer: Chromatin immunoprecipitation (ChIP) followed by sequencing identifies DERP6 binding sites near Hox promoters. Methylation-specific PCR or bisulfite sequencing can assess epigenetic changes, as demonstrated in neonatal mice with BPA-induced hypomethylation of Hoxa10 .

Advanced Research Questions

Q. How can contradictory findings on DERP6's regulatory effects (e.g., upregulation vs. downregulation in similar models) be resolved?

Methodological Answer:

  • Step 1 : Replicate studies with standardized dosing (e.g., BPA at 0.5–5 mg/kg/day) and tissue collection timings.
  • Step 2 : Control for estrus cycle phases in rodent studies to eliminate hormonal variability, as inconsistent cycling in young mice led to unreliable ERα/ERβ data .
  • Step 3 : Use multi-omics integration (e.g., RNA-seq + proteomics) to distinguish transient transcriptional changes from stable protein-level effects.

Q. What experimental designs are critical for distinguishing DERP6's immediate vs. delayed responses in gene regulation?

Methodological Answer:

  • Longitudinal sampling : Collect data at multiple time points (e.g., 6 hours, 2 weeks, and adult stages post-exposure).
  • Pathway enrichment analysis : Use tools like DAVID or IPA to identify temporally distinct networks (e.g., short-term ER-dependent responses vs. long-term Wnt/Hox pathways) .
  • Sensitivity controls : Include dose-response curves to differentiate low-dose adaptive responses from high-dose toxic effects.

Q. How can researchers address reproducibility challenges in DERP6 studies involving delayed outcomes?

Methodological Answer:

  • Pre-register protocols : Detail animal husbandry, exposure windows, and analytical methods upfront.
  • Data transparency : Share raw RNA-seq datasets, preprocessing scripts, and statistical thresholds (e.g., FDR <0.1) to enable replication, as recommended in reproducibility guidelines .
  • Inter-lab validation : Use reference materials (e.g., pooled tissue lysates) to calibrate assays across laboratories .

Data Contradiction and Analysis

Q. What statistical approaches are recommended for analyzing delayed response data with high variability (e.g., uterine weight changes in BPA-exposed models)?

Methodological Answer:

  • Mixed-effects models : Account for intra-group variability (e.g., estrus cycle noise) and nested data structures.
  • Non-parametric tests : Use Wilcoxon rank-sum for non-normal distributions, as seen in studies with small sample sizes (n=5/group) .
  • Meta-analysis : Aggregate data from independent studies to identify consensus pathways (e.g., ER-associated networks).

Research Design Tables

Table 1 : Key Parameters for DERP6 Studies in Developmental Models

ParameterNeonatal Mouse Model Rhesus Macaque Model
Exposure WindowPostnatal day 8 (P8)Gestational days E50–E165
Tissue CollectionP8 (acute), P30/P70 (delayed)E100/E165 (fetal), adult stages
Key OutcomesHoxa10 methylation, ERα levelsGenome-wide expression changes
Major LimitationsEstrus cycle variabilityEthical/logistical constraints

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.